molecular formula C13H9Cl4N5 B3839140 1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride

1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride

Cat. No. B3839140
M. Wt: 377.0 g/mol
InChI Key: CEHFZDJOWOBVLC-TWFGXWKLSA-M
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Description

This compound is a pyridinium chloride, which is a type of organic compound. Pyridinium compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a suitable methylating agent to form the 1-methylpyridinium ion, followed by reaction with a carbonohydrazonoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The various substituents (methyl group, carbonohydrazonoyl group, and chloride ion) would be attached to the pyridine ring .


Chemical Reactions Analysis

As a pyridinium compound, this molecule would be expected to participate in various chemical reactions. For example, it might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the nature of its substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in organic synthesis, its mechanism of action might involve serving as a source of the 1-methyl-3-carbonohydrazonoylpyridinium ion .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest for further study in the field of organic synthesis .

properties

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(1-methylpyridin-1-ium-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N5.ClH/c1-21-4-2-3-8(7-21)6-18-20-13-11(15)10(14)9(5-17)12(16)19-13;/h2-4,6-7H,1H3,(H,19,20);1H/q+1;/p-1/b18-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHFZDJOWOBVLC-TWFGXWKLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC(=C1)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl4N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-3-[(3,4,6-trichloro-5-cyano-pyridin-2-yl)-hydrazonomethyl]-pyridinium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride
Reactant of Route 5
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride
Reactant of Route 6
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1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride

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